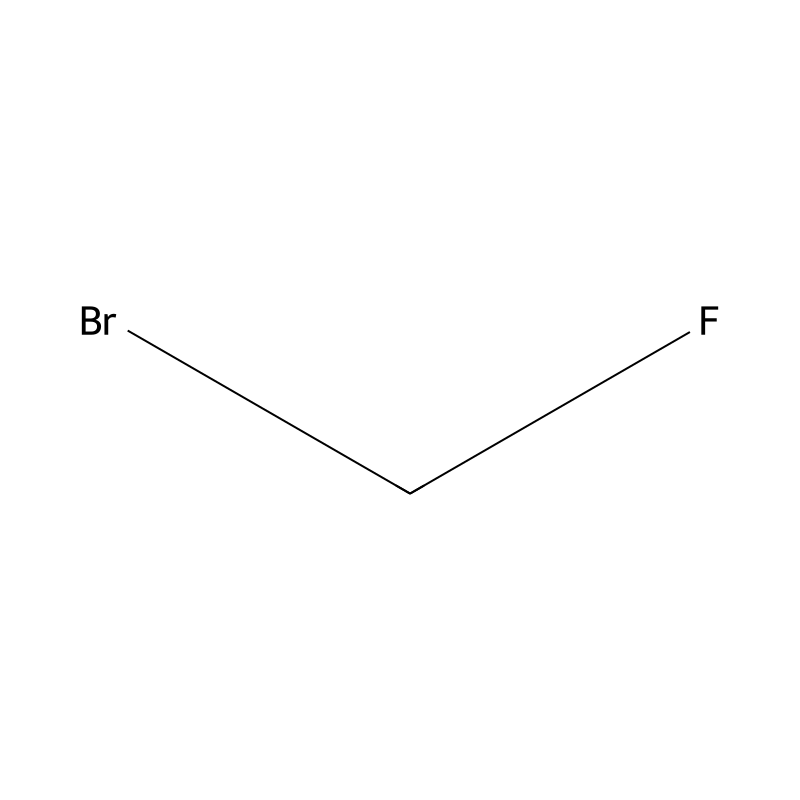

Bromofluoromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solubility and Physical Properties of Bromofluoromethane

The following table consolidates the key physical and solubility data for Bromofluoromethane (CH₂BrF):

| Property | Value |

|---|---|

| Molecular Formula | CH₂BrF [1] |

| Molar Mass | 112.93 g/mol [1] |

| Physical State (at std. cond.) | Gas [1] |

| Boiling Point | 19 °C (66 °F; 292 K) [1] |

| Solubility in Alcohol | Soluble [1] |

| Solubility in Chloroform | Very soluble [1] |

| Standard Molar Entropy (S°gas) | 276.3 J/(mol·K) [1] |

| Heat Capacity (cp) | 49.2 J/(mol·K) [1] |

Synthesis of this compound

While several methods exist for preparing this compound, the most effective one involves the reductive debromination of dithis compound [1]. This method provides the highest yield.

The synthesis workflow involves a specific chemical reaction, which can be visualized as follows:

The detailed methodology, based on a patented process, is as follows [2]:

- Objective: To prepare this compound from Dithis compound.

- Principle: The reaction is a reductive debromination, where two bromine atoms in the precursor are replaced by hydrogen atoms.

- Reagents:

- Procedure:

- The reagents are combined under controlled conditions.

- The organotin hydride facilitates the removal of bromine, effectively reducing the dibromo compound to the monobromo product.

- Note on Other Methods: Other less effective preparation methods include using salts of fluoroacetic acid in a Hunsdiecker-type reaction, or halogen exchange reactions [1].

Important Handling and Regulatory Notes

This compound is not just a laboratory reagent but is also used in the manufacture of pharmaceuticals and other chemicals [1]. Please be aware of the following:

- Ozone Depletion Potential: Its use is regulated due to its Ozone Depletion Potential of 0.73 [1]. Its precursor, Dithis compound, is a Class I Ozone-Depleting Substance with an ODP of 1.0 [2].

- Specialized Use: An isotopomer of this compound that contains the fluorine-18 radioisotope (CH₂Br¹⁸F) is used in radiochemistry, likely for positron emission tomography (PET) imaging [1].

References

Bromofluoromethane standard molar entropy

Thermophysical Property Data

The table below summarizes the key thermophysical properties of bromofluoromethane (CH₂BrF) found in the search results:

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Molar Entropy ((S^{\ominus}_{gas})) | 276.3 [1] [2] | J/(mol·K) | |

| Heat Capacity ((c_p)) | 49.2 [1] [2] | J/(mol·K) | |

| Molar Mass | 112.93 [1] | g/mol | |

| Boiling Point | 19 [1] | °C | |

| Density | 1.773 [2] | g/cm³ |

Experimental Methodologies for Property Determination

The search results indicate that highly accurate thermophysical data, such as entropy, are derived from advanced experimental techniques and computational methods [3]. The National Institute of Standards and Technology (NIST) employs rigorous methodologies for this purpose.

The following diagram illustrates the general workflow for determining these properties, synthesized from the description of the NIST ThermoData Engine [3].

Figure 1: Workflow for critical evaluation of thermophysical property data, as implemented by NIST [3].

Key methodologies include [3]:

- Heat Capacity Calorimetry: Measures heat capacity at constant pressure ((c_p)) over a range of temperatures, which is fundamental for calculating entropy changes.

- Vapor-Liquid Equilibrium (VLE) Measurements: Determines phase boundary pressures and densities, providing data on entropy changes during phase transitions.

- Ideal Gas Thermodynamic Calculations: Combines experimental data with statistical mechanics and ab initio calculations to determine perfect-gas properties like standard molar entropy.

Applications in Pharmaceutical and Chemical Development

This compound is an important reagent and building block in the synthesis of more complex molecules [1] [4].

- Pharmaceutical Synthesis: this compound serves as a precursor in the synthesis of fluticasone propionate (an anti-inflammatory drug) and the anesthetic sevoflurane [2] [4].

- Monofluoromethylation: The CH₂F- group is a key bioisostere, meaning it can mimic the steric and electronic properties of other common groups like -CH₃, -CH₂OH, and -CH₂NH₂ in drug molecules [4]. This substitution can improve metabolic stability, membrane permeability, and target binding affinity [4].

A Note on Data Quality and Related Compounds

The search results provided high-quality information for this compound. For other related compounds, you can consult authoritative databases:

- NIST Web Thermo Tables (WTT): Provides critically evaluated data, as seen for the related compound bromodifluoromethane (CHBrF₂) [3]. This resource is a trusted reference for researchers.

References

bromo(fluoro)methane chemical synthesis methods

Synthesis Methods for Bromofluoromethane

| Method | Key Reactant(s) | Key Agent/Conditions | Reported Yield | Key Advantage/Note |

|---|---|---|---|---|

| Reductive Debromination [1] [2] | Dithis compound | Sodium Amalgam | Not Specified | Patented process; uses mercury, which is highly toxic. [1] |

| Catalytic Cracking [3] | 1,1,2,2-tetrafluoro-1-methoxyethane & Bromine | Metal Fluoride Catalyst (e.g., AlF₃) | Not Specified | Uses more complex starting material. [3] |

| Organotin Hydride Reduction [2] | Dithis compound | Organotin Hydride | Highest Yield | Cited as highest yield method; organotin compounds are typically toxic and costly. [2] |

| Hunsdiecker Reaction [2] | Salts of Fluoroacetic Acid | Not Specified | Ineffective | Historically "ineffective" with poor yields. [2] |

The following workflow diagram illustrates the general sequence for the catalytic cracking method, which is derived from a patent.

Synthesis of this compound via catalytic cracking and recycling [3]

Detailed Experimental Protocols

Here are more detailed steps for two of the synthesis methods referenced in the search results.

Method 1: Preparation by Catalytic Cracking [3]

This method involves a gas-phase reaction where a complex fluorinated ether is cracked and brominated in a single step.

- Step 1 – Reaction: Mix gaseous 1,1,2,2-tetrafluoro-1-methoxyethane with bromine vapor. Pass the mixture through a reactor packed with a metal fluoride catalyst (such as aluminum fluoride, AlF₃) at a high temperature, typically between 200°C and 450°C.

- Step 2 – Cooling and Collection: The output gas mixture, containing this compound, is cooled to condense the liquid crude product.

- Step 3 – Separation and Recycling: Separate the liquid crude product from any unreacted starting materials. These unreacted materials can be recycled back to the reaction step to improve overall yield.

- Step 4 – Purification: Purify the crude this compound product through distillation to achieve the desired purity. The final product can be further dried using molecular sieves.

Method 2: Preparation by Reductive Debromination [1]

This patent describes a method to remove a single bromine atom from dithis compound.

- Step 1 – Reaction Setup: Add dithis compound to a reaction medium containing a sodium amalgam (an alloy of sodium and mercury) and a polar solvent like ethanol, isopropanol, or water.

- Step 2 – Reaction Execution: Stir the reaction mixture to allow the reduction to proceed. The sodium in the amalgam acts as the reducing agent.

- Step 3 – Product Collection: After the reaction is complete, the volatile This compound product can be collected from the reaction vessel.

Critical Application & Safety Notes

- Primary Use: A significant commercial application of this compound is as a reagent in the late-stage fluoromethylation of pharmaceuticals. It is notably used in the synthesis of active pharmaceutical ingredients (APIs) like fluticasone propionate (found in Flonase and Advair) [4].

- Safety and Handling: this compound is classified as highly toxic [5]. The reductive debromination method uses mercury and sodium amalgam, which are extremely hazardous, requiring stringent safety controls and careful disposal protocols [1].

References

Bromofluoromethane ozone depletion potential 0.73

Chemical Identity & ODP Data

| Industrial Designation | Chemical Formula | Chemical Name (Common Name) | Ozone-Depleting Potential (ODP) |

|---|---|---|---|

| HBFC-31B1 [1] | CH₂FBr | Bromofluoromethane [2] | 0.73 [2] [1] |

| HBFC-22B1 [1] | CHF₂Br | Bromodifluoromethane [2] | 0.74 [2] [1] |

| HBFC-21B2 [1] | CHFBr₂ | Dithis compound [2] | 1.00 [2] [1] |

Mechanism of Ozone Depletion

Ozone-depleting substances (ODS) like this compound are generally stable in the lower atmosphere (troposphere) and only degrade under intense ultraviolet light once they reach the stratosphere. There, they break down and release bromine atoms, which then catalyze the destruction of ozone molecules [2]. The following diagram illustrates the lifecycle and impact of such substances.

Lifecycle of this compound (ODS) leading to ozone depletion.

Regulatory Context

This compound is listed as a controlled substance under the Montreal Protocol on Substances that Deplete the Ozone Layer [3]. In the United States, it is classified as a Class I ODS (Group VII) [2], which are subject to strict production and consumption phase-outs. The European Union's Ozone Regulation also controls these substances, often going beyond the requirements of the Montreal Protocol [3].

Research on Short-Lived Substances

Recent scientific assessments highlight the growing importance of understanding Very Short-Lived Substances (VSLS), which include some brominated compounds. Although this compound itself is not specifically mentioned as a focus of this recent research, the principles are relevant:

- Enhanced Impact: VSLS emitted in the tropics can be more readily transported to the stratosphere, leading to greater ozone loss compared to emissions at higher latitudes [4].

- Modeling Challenges: Assigning a single ODP value to VSLS is complex, as their impact depends heavily on the location and season of their emissions. Advanced three-dimensional models are needed to estimate their ODPs accurately [4].

- Amplifying Trends: A 2023 study in Nature Climate Change concluded that halogenated VSLS amplify the observed negative ozone trend in the tropical lower stratosphere, accounting for about a quarter of the observed depletion [5].

References

- 1. Ozone-depleting substances (ODS) [gov.uk]

- 2. Ozone-Depleting Substances | US EPA [epa.gov]

- 3. Ozone-depleting substances - 2025 | Climate change mitigation [eea.europa.eu]

- 4. Scientific Assessment of Ozone Depletion: 2002 [csl.noaa.gov]

- 5. Very short-lived halogens amplify ozone depletion trends ... [nature.com]

Bromofluoromethane safety data sheet MSDS

Chemical Identification and Properties

The table below summarizes the key identification and physical property data for Bromofluoromethane.

| Property | Value |

|---|---|

| CAS Registry Number | 373-52-4 [1] [2] [3] |

| Molecular Formula | CH₂BrF [1] [2] [3] |

| Molecular Weight | 112.93 g/mol [1] [2] [3] |

| Appearance | Gas [2] |

| Boiling Point | 17-19 °C [2] [3] [4] |

| Density | 1.76 g/cm³ [3] |

| Flash Point | -34.3 ± 13.3 °C [4] |

| Solubility | Soluble in alcohol; very soluble in chloroform [2] |

Hazard and Safety Information

The following table outlines the known hazard information. Please note that this is not a substitute for a full SDS.

| Category | Information |

|---|---|

| GHS Hazard Statements | H330: Fatal if inhaled. [3] |

| H420: Harms public health and the environment by destroying ozone in the upper atmosphere. [3] | |

| Hazard Codes | T (Toxic) [3] [4] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [3] [4] |

| S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. [3] [4] | |

| Transport Classification | UN 2810 [3] [4] |

Preparation Methods

This compound can be prepared by several methods, though many traditional approaches have been inefficient. The following diagram illustrates a patented preparation workflow involving catalytic cracking.

A workflow for preparing this compound via catalytic cracking [5].

According to a patent, one industrial preparation method involves a gas-phase reaction. The process starts with introducing bromoethane and fluorine gas into a reaction vessel at elevated temperatures (e.g., 50-150°C) to form an intermediate. This intermediate is then passed through a catalyst layer, such as aluminum fluoride (AlF₃), at high temperatures (300-500°C) for catalytic cracking. The resulting gas mixture is cooled, liquefied, and separated to remove impurities like hydrogen bromide and carbon dioxide, followed by drying and rectification to obtain the final product [5].

Other documented synthetic routes include:

- Reductive Debromination: The method with the highest reported yield is the reductive debromination of dithis compound using an organotin hydride [2].

- Sodium Amalgam Reduction: An older patent describes the preparation by reacting dithis compound with a sodium amalgam (sodium dissolved in mercury) in an alcohol solvent [6].

Important Notes for Researchers

- Ozone Depletion Potential: Be aware that this compound has an ozone depletion potential of 0.73, and its use is regulated under the Montreal Protocol [2] [3].

- Primary Use: It is primarily used as a reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals [2]. An isotopomer containing fluorine-18 is also used in radiochemistry [2].

- Obtaining a Full SDS: For comprehensive handling, storage, disposal, and first-aid measures, you must consult a complete SDS. The search results indicate that a sample SDS is available for viewing or download from Synquest Labs via the chemBlink database [1].

References

- 1. SDS of this compound , Safety , CAS... - chemBlink Data Sheets [chemblink.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. | 373-52-4 this compound [chemicalbook.com]

- 4. | CAS#:373-52-4 | Chemsrc this compound [chemsrc.com]

- 5. Preparation method of this compound [patents.google.com]

- 6. Process for the preparation of this compound [patents.google.com]

Spectroscopic Data for Bromofluoromethane (CH₂BrF)

The following tables summarize the key NMR and IR spectroscopic properties found in the search results.

Table 1: NMR Spectral Data The following proton, carbon, and fluorine NMR shifts were reported for Bromofluoromethane. [1]

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant |

|---|---|---|---|

| ^1H | CDCl₃ | 6.1 (doublet) | J(H-F) = 48 Hz |

| ^13C | CDCl₃ | 77.4 (doublet) | J(C-F) = 247 Hz |

| ^19F | CDCl₃ | -163.5 (triplet) | J(F-H) = 48.9 Hz |

Table 2: Infrared Spectral Data The fundamental vibrational modes of CH₂BrF and its isotopomers (CH₂⁷⁹BrF and CH₂⁸¹BrF) were analyzed. The following assignments were made. [2]

| Vibration Mode | Approximate Frequency / Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| ν₅ | Not explicitly stated | Assignment revised; involved in Fermi resonance with 2ν₆. [2] |

| ν₆ | Not explicitly stated | Overtone (2ν₆) is in Fermi resonance with ν₅. [2] |

| C-H Stretches | ~2900 | Region affected by Fermi resonance perturbations. [2] |

| Combination Bands | ~5900 | Region affected by Fermi resonance perturbations. [2] |

Synthesis and Experimental Context

The spectroscopic studies often rely on high-purity samples. A common synthesis method for CH₂BrF is the Borodine-Hunsdiecker decarboxylation of silver fluoroacetate. [2] [3]

- Reaction:

CH₂FCO₂Ag + Br₂ → CH₂BrF + CO₂ + AgBr[2] - Protocol Detail: The reaction is typically performed on a vacuum line. Gaseous bromine is expanded at room temperature onto the solid silver salt, leading to an instantaneous decarboxylation reaction. [2] This method has been used to synthesize isotopomers like CH₂⁷⁹BrF and CH₂⁸¹BrF for detailed vibrational analysis. [2]

Workflow for Spectroscopic Analysis

The diagram below outlines the general workflow for obtaining and analyzing the spectroscopic properties of this compound, from synthesis to data interpretation.

Workflow for spectroscopic analysis of CH₂BrF

Key Technical Notes for Researchers

- Fermi Resonance: The IR spectrum of CH₂BrF is complicated by Fermi resonance, a phenomenon where a fundamental vibration interacts with an overtone or combination band of similar energy. This has been specifically observed between the ν₅ fundamental and the 2ν₆ overtone, as well as in the C-H stretching region around 2900 cm⁻¹. [2]

- Force Field: Due to the complexity of the vibrational data, a conventional quadratic force field was not directly generated. Instead, an ab initio force field calculation was performed to help optimize and interpret the experimental results. [2]

References

Bromofluoromethane pharmaceutical intermediate synthesis

Pharmaceutical Application of Bromofluoromethane

This compound is used as an alkylating agent in the final step of synthesizing Fluticasone Propionate (FP), a potent inhaled corticosteroid for asthma treatment [1]. This method, described in patent literature, involves reacting this compound with a thiocarboxylic acid intermediate (compound 9) to form the final thioester product directly. This shorter synthesis provides a higher yield compared to older, multi-step routes [1].

However, a major disadvantage is that this compound is an Ozone Depleting Substance (ODS) with an Ozone Depletion Potential (ODP) of 0.73. Its production and use are regulated and being phased out under the Montreal Protocol [1] [2].

Greener Synthesis Alternative Protocol

Research has developed a this compound-free synthetic route for Fluticasone Propionate using a Xenon Difluoride (XeF2)-assisted fluorodecarboxylation [1]. The following workflow outlines the key steps, from initial intermediate to the final active pharmaceutical ingredient.

Detailed Experimental Procedure

1. Synthesis of S-(tert-Butoxycarbonylmethyl) Ester Intermediate (Compound 14)

- Reaction: Charge the 17-propionate carbothioic acid (compound 9, 1.0 equiv) and dichloromethane (DCM) into a dry flask. Add triethylamine (TEA, 1.1 equiv) dropwise under nitrogen. Then, add tert-butyl bromoacetate (1.05 equiv) and stir the reaction mixture.

- Work-up & Purification: Monitor reaction completion by TLC. After completion, wash the organic layer successively with water, dilute HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

- Yield: Quantitative yield, used directly in the next step without further purification [1].

2. Protection of 11β-Hydroxyl Group (Compound 15)

- Reaction: Dissolve compound 14 (1.0 equiv) in dry DCM. Add triethylamine (TEA, 2.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0°C. Slowly add trifluoroacetic anhydride (TFAA, 2.2 equiv) and allow the reaction to warm to room temperature, stirring until complete.

- Work-up & Purification: Quench the reaction with a saturated NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

- Yield: 99% after purification [1].

3. Hydrolysis to Carboxylic Acid (Compound 16)

- Reaction: Dissolve the protected ester (compound 15, 1.0 equiv) in trifluoroacetic acid (TFA) and stir at room temperature.

- Work-up & Purification: Concentrate the reaction mixture under reduced pressure to remove excess TFA. The resulting acid is obtained with high purity and used directly in the next step.

- Yield: Quantitative yield [1].

4. Key Fluorodecarboxylation Reaction

- Reaction: Dissolve the carboxylic acid (compound 16, 1.0 equiv) in a suitable dry solvent (e.g., acetonitrile). Cool the solution to between -10°C and 20°C. Add Xenon Difluoride (XeF₂, 2.0 equiv) portionwise and stir for up to 48 hours, monitoring closely by TLC or LC-MS.

- Critical Parameters: Temperature control is crucial. Higher temperatures or extended reaction times lead to significant degradation by-products (e.g., the hydroxy acid 17 via thioester cleavage) [1].

5. Final Deprotection to Fluticasone Propionate

- Reaction: Upon completion of fluorodecarboxylation, the crude mixture is treated directly with a solution of ammonia in methanol (e.g., 1M NH₃/MeOH) to remove the trifluoroacetate protecting group at the 11β-position.

- Work-up & Purification: After reaction completion, concentrate the mixture. Purify the residue via recrystallization (e.g., from ethanol) to obtain pure Fluticasone Propionate.

- Overall Yield for Last Two Steps: Approximately 10% (from acid 16 to FP 12). This low yield highlights the challenge and need for further optimization in this green route [1].

Comparative Synthesis Data

The table below summarizes the key differences between the traditional method and the greener alternative.

| Feature | Traditional this compound Route | Green Fluorodecarboxylation Route |

|---|---|---|

| Key Reagent | This compound | Xenon Difluoride (XeF₂) |

| Ozone Depletion Potential (ODP) | 0.73 (High) [1] | None (Ozone-Safe) |

| Synthetic Steps to FP | Shorter (Direct alkylation) [1] | Longer (Multi-step sequence) [1] |

| Reported Yield | Higher [1] | Lower (~10% for fluorodecarboxylation/deprotection) [1] |

| Key Challenge | Phased out under Montreal Protocol [1] | Low yield and formation of side products [1] |

Key Considerations for Researchers

- Regulatory Compliance: The primary driver for adopting alternative syntheses is regulatory compliance with the Montreal Protocol, which mandates moving away from ODS like this compound [1].

- Balancing Green Goals & Efficiency: While the XeF₂ route is environmentally superior, its current low yield makes it less viable for large-scale production. Further research is needed to optimize this protocol or discover more efficient and economical fluorination reagents [1].

- Material Handling: this compound is classified as highly toxic [3]. Xenon difluoride is a strong fluorinating agent and must be handled with appropriate safety precautions in a well-ventilated fume hood.

References

Bromofluoromethane in Fluorine-18 Radiochemistry: Detailed Application Notes and Protocols

Then, I will now begin writing the main body of the article.

Introduction and Significance

Bromofluoromethane (CH₂FBr, BFM) has emerged as a crucial reagent for late-stage fluoromethylation in the development of positron emission tomography (PET) radiopharmaceuticals. Its fluorine-18 labeled analog, [¹⁸F]this compound ([¹⁸F]BFM), serves as a versatile precursor for introducing the fluorine-18 isotope into complex biomolecules through nucleophilic substitution reactions. This application is particularly valuable in radiochemistry because fluorine-18 possesses excellent nuclear properties for PET imaging, including a 109.7-minute half-life and low positron energy (0.635 MeV), which results in high-resolution images [1]. The strategic importance of [¹⁸F]BFM lies in its ability to facilitate radiolabeling of heat-sensitive compounds and molecules that cannot withstand the harsh conditions typically required for direct nucleophilic fluorination.

The well-established commercial utility of this compound is exemplified by its application in the synthesis of fluticasone propionate, the active pharmaceutical ingredient found in Flonase and Advair, through a late-stage fluoromethylation of a thioacid [2]. This reaction, performed under mild conditions (K₂CO₃, DMF, -60°C to 0°C), yields the target compound with 78% efficiency, demonstrating the chemical robustness of BFM as a fluoromethylating agent. In radiochemistry, this approach has been adapted to label various compounds of biomedical interest, including enolates, phenols, and oximes, providing access to a diverse array of PET tracers for imaging neurological targets and oncological processes [2] [3].

Radiochemical Properties

This compound is a colorless gas with a molecular weight of 112.93 g/mol and a boiling point of +17.5°C [2]. Its physical characteristics include a density of 1.76 g/cm³ at 20°C and a vapor pressure of 2.25 bar at 50°C, making it suitable for handling in sealed reactor systems. When stored at 20°C, the compound demonstrates excellent stability with a shelf-life of 18 months [2]. The chemical structure of BFM, featuring both bromine and fluorine atoms on a methyl group, creates a reactive disparity that enables selective substitution where the bromine atom serves as a superior leaving group compared to fluorine.

The fluorine-18 labeled analog, [¹⁸F]this compound, is synthesized at high specific radioactivities, with reported values reaching 934 GBq/μmol (median, corrected at end of radionuclide production) and ranging from 40 to 9900 GBq/μmol across 83 syntheses [4]. This high specific activity is crucial for PET tracer development because it ensures minimal mass administration while maintaining sufficient radioactive signal for detection, thereby avoiding pharmacological effects or receptor saturation that could compromise imaging results [1]. The radiochemical versatility of [¹⁸F]BFM stems from its ability to participate in various fluoromethylation reactions, functioning as an efficient reagent for introducing the [¹⁸F]fluoromethyl group into diverse molecular scaffolds under relatively mild conditions compared to direct fluorination methods.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 112.93 g/mol | - |

| Boiling Point | +17.5°C | - |

| Melting Point | -121°C | - |

| Density | 1.76 g/cm³ | 20°C |

| Vapor Pressure | 2.25 bar | 50°C |

| Purity | 99.5%-99.9% | (pharma grade) |

| Stability | 18 months | 20°C |

Synthesis Protocols

Production of [¹⁸F]this compound

The synthesis of [¹⁸F]this compound follows a straightforward approach involving nucleophilic substitution of dibromomethane with [¹⁸F]fluoride. This process has been successfully automated for reliability and consistent production, essential for routine clinical use of resulting radiopharmaceuticals [4]. The typical procedure begins with the production of [¹⁸F]fluoride through proton bombardment of [¹⁸O]water in a cyclotron, yielding an aqueous solution of [¹⁸F]fluoride with high specific activity [5] [1]. This solution is then processed to remove water and enhance the nucleophilicity of the fluoride ion through the addition of a phase transfer catalyst such as kryptofix-222 (K222) and potassium carbonate [5].

The crucial reaction step involves the substitution of one bromine atom in dibromomethane with [¹⁸F]fluoride. The reaction is typically carried out in polar aprotic solvents like acetonitrile, DMF, or DMSO at moderate temperatures (ranging from room temperature to 100°C) for approximately 15 minutes [1]. The [¹⁸F]this compound produced is then purified through trapping methods and distilled to separate it from the reaction mixture, yielding a pure product suitable for subsequent radiolabeling applications. This automated synthesis and purification system achieves reliable production of [¹⁸F]BFM at the high specific radioactivities necessary for developing effective PET radiotracers [4].

Quality Control and Validation

Quality assessment of the synthesized [¹⁸F]this compound is critical to ensure its suitability for radiopharmaceutical production. The validation process typically includes determination of radiochemical purity and specific radioactivity using analytical methods such as high-performance liquid chromatography (HPLC) with UV-absorbance detection and liquid chromatography with mass spectrometric detection [4]. These techniques confirm the chemical identity and radiochemical purity of the product while precisely quantifying its specific activity. The median specific radioactivity for [¹⁸F]BFM, corrected at the end of radionuclide production, has been established at 934 GBq/μmol with a range of 40-9900 GBq/μmol across numerous productions (n=83) [4].

Applications in Tracer Development

Neuroimaging Tracers

[¹⁸F]this compound has proven particularly valuable in the development of neuroimaging agents targeting various neurotransmitter systems. A prominent example is the synthesis of [¹⁸F]FMeNER-D2, a radiotracer used for imaging the norepinephrine transporter in the brain [6]. This tracer is synthesized through a simplified one-pot ¹⁸F-fluoromethylation method where [¹⁸F]fluoromethyl-d₂-tosylate, prepared from [¹⁸F]BFM, reacts with the precursor molecule NER. This optimized protocol achieves a radiochemical yield of 9.0% ± 0.8% (non-decay corrected) with high molar activity (130-275 GBq/μmol) and excellent radiochemical purity (>97%) in a total synthesis time of approximately 66 minutes [6].

Another significant application is the creation of S-([¹⁸F]fluoromethyl)-(+)-McN5652 ([¹⁸F]FMe-McN), a potential PET radioligand for the serotonin transporter [3]. This tracer was developed to address the limitations of carbon-11 labeled McN5652, whose short half-life (20.4 min) restricted its clinical utility. The synthesis involves the reaction of demethylated (+)-McN5652 with [¹⁸F]this compound, yielding a compound with structural similarity to the original McN5652 and consequently maintaining high affinity for the serotonin transporter [3]. The structural preservation approach demonstrates the value of [¹⁸F]BFM in creating effective fluorine-18 analogs of established carbon-11 tracers without significantly compromising their biological activity.

Oncological Tracers

In oncology, [¹⁸F]this compound has been employed to develop various targeted imaging agents for cancer detection and characterization. The reagent enables the efficient radiolabeling of complex molecules that may be sensitive to the harsh conditions typically used in direct fluorination reactions. For instance, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an important amino acid analog tracer for brain tumor imaging, can be synthesized using [¹⁸F]BFM or its derivatives [5] [1]. This tracer takes advantage of the increased expression of amino acid transporters in tumor cells, allowing for improved detection and delineation of various malignancies.

The fluoromethylation strategy facilitated by [¹⁸F]BFM has also been applied to develop tracers for receptor imaging in cancer. For example, [¹⁸F]fluorocholine, used in PET imaging of prostate cancer, can be synthesized via [¹⁸F]BFM as an intermediate [5]. The versatile chemistry of [¹⁸F]BFM allows for the creation of diverse molecular structures that can target specific biological processes upregulated in cancer cells, such as choline metabolism, amino acid transport, and receptor expression.

Comparative Analysis of [¹⁸F]BFM-derived Tracers

Table 2: Radiopharmaceuticals Synthesized Using [¹⁸F]this compound

| Tracer Name | Biological Target | Application | Radiochemical Yield | Molar Activity |

|---|---|---|---|---|

| [¹⁸F]FMeNER-D2 | Norepinephrine Transporter | Neuroimaging | 9.0% ± 0.8% (n=3) | 130-275 GBq/μmol |

| [¹⁸F]FMe-McN | Serotonin Transporter | Neuroimaging | Satisfactory (specific values not provided) | Not specified |

| [¹⁸F]Fluorocholine | Choline Metabolism | Oncology (Prostate Cancer) | Not specified | Not specified |

| [¹⁸F]FET | Amino Acid Transport | Oncology (Brain Tumors) | Not specified | Not specified |

| [¹⁸F]BFM (itself) | Versatile Precursor | Radiochemistry | High (specific values not provided) | 934 GBq/μmol (median) |

The data presented in Table 2 illustrates the diverse applications of [¹⁸F]this compound in developing PET tracers for both neurological and oncological targets. The consistent performance across different tracer types highlights the reliability of [¹⁸F]BFM as a radiochemical precursor. The molar activities achieved with these syntheses are sufficiently high for receptor-targeted imaging, minimizing the risk of pharmacological effects or receptor saturation during PET studies [6] [4].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for using [¹⁸F]this compound in radiopharmaceutical development:

Figure 1: Experimental workflow for developing PET tracers using [¹⁸F]this compound

The workflow begins with cyclotron production of [¹⁸F]fluoride through proton bombardment of [¹⁸O]water [5] [1]. The aqueous [¹⁸F]fluoride is then dried azeotropically with acetonitrile in the presence of a phase transfer catalyst such as kryptofix-222 and potassium carbonate to enhance reactivity [5] [1]. The next step involves the nucleophilic substitution reaction where dried [¹⁸F]fluoride reacts with dibromomethane to form [¹⁸F]this compound [4]. The crude product undergoes purification through distillation or cartridge-based methods to yield pure [¹⁸F]BFM [4].

For tracer synthesis, the purified [¹⁸F]BFM undergoes a second reaction with a precursor molecule containing appropriate functional groups (e.g., thiols, phenols) to form the desired radiotracer [6] [3]. This reaction typically occurs under milder conditions compared to direct fluorination methods, preserving the integrity of heat-sensitive biomolecules. The resulting tracer is then purified using techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction [6]. Finally, quality control procedures ensure the product meets specifications for identity, purity, specific activity, and sterility before release for PET imaging studies [4].

Concluding Remarks

[¹⁸F]this compound represents a valuable tool in the radiochemist's arsenal for developing novel PET tracers. Its utility stems from the favorable characteristics of the fluorine-18 isotope combined with the chemical versatility of the fluoromethylation approach. The methodology enables radiolabeling of diverse molecular scaffolds, including heat-sensitive biomolecules that would not withstand harsh direct fluorination conditions. The automated synthesis of [¹⁸F]BFM at high specific radioactivities further enhances its practical utility in both clinical and research settings [4].

Future developments in this area will likely focus on expanding applications to new biological targets and optimizing synthesis protocols to improve yields and efficiency. The continued exploration of [¹⁸F]BFM chemistry may lead to novel tracers for emerging diagnostic needs in neurology, oncology, and cardiology. Furthermore, methodological advancements such as the recently described one-pot fluoromethylation approaches [6] demonstrate the ongoing innovation in this field, potentially streamlining production and expanding access to these important imaging agents.

References

- 1. Fluorine-18 Radiochemistry, Labeling Strategies and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [media.abcr.com]

- 3. Synthesis of S-([ 18 F]fluoromethyl)-(+)-McN5652 as a ... [sciencedirect.com]

- 4. Automated synthesis and purification of [18F ... [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-18 - an overview [sciencedirect.com]

- 6. Automated Radiosynthesis of [18F]FMeNER-D2 Using the ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Bromofluoromethane (CH₂Br¹⁸F) in PET Tracer Synthesis

Introduction to Bromofluoromethane in Radiochemistry

This compound (CH₂BrF), particularly its fluorine-18 isotopomer (CH₂Br¹⁸F), represents a crucial chemical intermediate in the preparation of positron emission tomography (PET) radiopharmaceuticals. The unique reactivity of this mixed halomethane enables efficient radiofluorination strategies for producing clinically relevant tracers. The shorter carbon-halogen bonds in this compound compared to other halomethanes contribute to its enhanced reactivity in nucleophilic substitution reactions, making it particularly valuable for radiolabeling applications where time efficiency is critical due to the 110-minute half-life of fluorine-18 [1].

The utility of [¹⁸F]FCH₂Br in radiochemistry stems from its balanced reactivity profile—the bromine atom serves as a better leaving group compared to fluorine, facilitating nucleophilic displacement while the fluorine-18 remains incorporated in the final molecular structure. This strategic molecular design enables radiochemists to employ [¹⁸F]fluorobromomethane as a versatile building block for introducing the fluorine-18 label into complex molecules through efficient alkylation reactions. The development of reliable methods for producing [¹⁸F]FCH₂Br has significantly expanded the toolbox available for preparing clinical PET imaging agents, particularly for oncology applications where radiolabeled choline analogs have demonstrated substantial diagnostic value [2] [3].

Chemical Properties and Characteristics

Physicochemical Properties of this compound

This compound possesses distinct chemical characteristics that make it particularly suitable for radiochemical applications. As a mixed gaseous halomethane, it exhibits solubility in alcohol and high solubility in chloroform, providing flexibility in solvent selection for various reaction conditions. The compound has a molecular weight of 112.93 g/mol and a boiling point of 19°C (292 K, 66°F), which contributes to its volatility—a property exploited in purification and transfer processes during automated synthesis [1]. The standard molar entropy (S°gas) is 276.3 J/(mol·K) with a heat capacity (cp) of 49.2 J/(mol·K), thermodynamic parameters that influence reaction optimization and energy requirements during synthesis [1].

The molecular structure of this compound adopts a tetrahedral geometry characteristic of sp³-hybridized carbon centers, with bond lengths and angles that reflect the electronic differences between bromine and fluorine atoms. The electronegativity disparity between these halogens creates a dipole moment that influences both reactivity and physical behavior. From a practical perspective, the ozone depletion potential of this compound is 0.73, necessitating appropriate environmental controls and responsible handling practices during use [1]. These physicochemical properties collectively inform the strategic implementation of this compound in radiochemical synthesis, particularly when the fluorine-18 isotopomer is required for PET tracer development.

Radioisotopic Properties

The fluorine-18 isotopomer of this compound incorporates a radioactive isotope with exceptional characteristics for medical imaging. Fluorine-18 decays primarily by positron emission (97%), with a physical half-life of 109.7 minutes [4]. This half-life strikes an optimal balance, providing sufficient time for multi-step synthesis processes while minimizing radiation exposure to patients. The low positron energy (maximum 0.635 MeV) results in short positron range tissue, which translates to high-resolution PET images due to reduced blurring effects [4]. These favorable decay properties, combined with the versatile chemistry of fluorine-18, have established it as the predominant radionuclide for PET tracer development across numerous clinical and research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Notes |

|---|---|---|---|

| Molecular Formula | CH₂BrF | - | - |

| Molar Mass | 112.93 | g/mol | - |

| Boiling Point | 19 | °C | At standard pressure |

| Standard Molar Entropy (S°gas) | 276.3 | J/(mol·K) | - |

| Heat Capacity (cp) | 49.2 | J/(mol·K) | - |

| Ozone Depletion Potential | 0.73 | - | Regulatory concern |

| Solubility in Alcohol | Soluble | - | - |

| Solubility in Chloroform | Very soluble | - | - |

| Molecular Geometry | Tetrahedral | - | - |

Table 2: Fluorine-18 Nuclear Properties

| Property | Value | Unit | Significance |

|---|---|---|---|

| Half-Life | 109.7 | minutes | Allows complex synthesis |

| Decay Mode | β⁺ (97%) | - | Ideal for PET imaging |

| Maximum Positron Energy | 0.635 | MeV | Lower energy = better resolution |

| Photon Energy | 511 | keV | Annihilation photons |

| Production Route | ¹⁸O(p,n)¹⁸F | - | Cyclotron production |

Applications in PET Tracer Synthesis

[¹⁸F]Fluorocholine Production

This compound containing fluorine-18 ([¹⁸F]FCH₂Br) serves as a critical intermediate in the synthesis of [¹⁸F]fluorocholine, a clinically important PET radiopharmaceutical for imaging tumors with elevated lipogenesis. The two-step radiosynthesis begins with nucleophilic [¹⁸F]fluoride reacting with dibromomethane to form [¹⁸F]fluorobromomethane, followed by N-alkylation of N,N-dimethylaminoethanol (DMAE) to yield the final [¹⁸F]fluorocholine product [3] [2]. This synthetic approach leverages the reactivity disparity between the halogens in [¹⁸F]FCH₂Br, where bromine serves as a superior leaving group compared to fluorine, facilitating efficient alkylation under optimized conditions.

[¹⁸F]Fluorocholine has demonstrated particular utility in prostate cancer imaging, where it accumulates in malignant cells through increased choline kinase activity and incorporation into phosphatidylcholine in cell membranes [2]. The clinical adoption of this tracer benefits from the favorable half-life of fluorine-18 compared to carbon-11 labeled choline (20.4 minutes), enabling wider distribution to facilities without on-site cyclotrons and allowing more flexible imaging protocols [2]. The diagnostic efficacy of [¹⁸F]fluorocholine extends beyond prostate cancer to include brain tumor characterization, where it exploits the upregulated choline metabolism in malignant gliomas for improved detection and delineation [2].

Automated Synthesis Platforms

The implementation of [¹⁸F]FCH₂Br chemistry on commercial synthesis modules has enabled reproducible, high-quality production of [¹⁸F]fluorocholine for clinical use. Research by Sperandeo et al. demonstrated the successful adaptation of this synthesis to a modified GE TracerLab FX FDG module, incorporating specific adjustments to accommodate the unique requirements of the two-step process [2]. Key modifications included optimization of helium flow rates (30 mL/min) for efficient transfer of the volatile [¹⁸F]FCH₂Br intermediate and implementation of a solid-phase extraction purification system using Sep-Pak cartridges to streamline the process and reduce synthesis time [2].

The automated synthesis approach achieves impressive performance metrics, with radiochemical purity ≥99% and reliable production yields sufficient for multiple clinical doses [5] [2]. The simplified purification process, avoiding azeotropic drying and implementing cartridge-based separation, reduces total synthesis time by approximately 10 minutes—a significant improvement in the context of fluorine-18 radiochemistry where approximately 1% of radioactivity is lost every 2.2 minutes [5]. This automated methodology enhances radiation safety by minimizing manual interventions and ensures compliance with Good Manufacturing Practice (GMP) standards required for clinical radiopharmaceutical production [5].

Table 3: Performance Metrics of Automated [¹⁸F]Fluorocholine Synthesis

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Radiochemical Yield | 9-20% | Decay-corrected | [5] [3] |

| Radiochemical Purity | ≥99% | Area percentage | [2] [3] |

| Synthesis Time | 45-50 minutes | From EOB to final product | [3] |

| Molar Activity | >1 TBq/μmol | Typical for [¹⁸F]fluoride | [4] |

| Production Capacity | Several clinical doses | Single production run | [5] |

Detailed Experimental Protocols

Protocol 1: Automated Synthesis of [¹⁸F]Fluorocholine Using [¹⁸F]FCH₂Br

4.1.1 Materials and Equipment

- Radionuclide Production: No-carrier-added [¹⁸F]fluoride produced via ¹⁸O(p,n)¹⁸F nuclear reaction using 97% enriched [¹⁸O]H₂O [2]

- Reagents: Dibromomethane (10% solution in anhydrous acetonitrile), N,N-dimethylaminoethanol (DMAE, 300 μL), K₂CO₃ (2.5 mg), Kryptofix 2.2.2 (20 mg), acetonitrile (anhydrous), ethanol, saline [2]

- Cartridges: Quaternary methyl ammonium (QMA) cartridge, Sep-Pak Silica, Sep-Pak tC18, Accell CM cation exchange cartridge [2]

- Equipment: TRACERlab FX FN or modified GE TracerLab FX(FDG) module, HPLC system with radioactivity detector, gas chromatography system for residual solvent analysis [5] [2]

4.1.2 Step-by-Step Procedure

[¹⁸F]Fluoride Preparation: Trap [¹⁸F]fluoride from irradiated [¹⁸O]H₂O on QMA cartridge. Elute with solution containing K₂CO₃ (2.5 mg) and Kryptofix 2.2.2 (20 mg) in water/acetonitrile into reaction vessel [2].

Azeotropic Drying: Evaporate solvent at 110°C for 3 minutes. Add anhydrous acetonitrile (2 × 1 mL) and evaporate after each addition to ensure complete drying [2].

[¹⁸F]FCH₂Br Formation: Add 10% dibromomethane in anhydrous acetonitrile to reaction vessel. Heat at 95°C for 4 minutes with reactor outlet connected to Sep-Pak Silica cartridge to remove volatile byproducts [2].

[¹⁸F]FCH₂Br Transfer: Using helium flow (30 mL/min), transfer [¹⁸F]FCH₂Br through Sep-Pak Silica cartridge to Sep-Pak tC18 containing DMAE (300 μL) over 3-10 minute period [2].

Alkylation Reaction: Allow N-alkylation of DMAE with [¹⁸F]FCH₂Br to proceed at room temperature on the solid support [2].

Purification: Pass reaction mixture through cation exchange cartridge (Accell CM). Wash with ethanol (10 mL) and water (10 mL) [2].

Formulation: Elute purified [¹⁸F]fluorocholine with saline (3 mL). Sterilize by filtration through 0.22 μm filter into sterile, pyrogen-free vial [2].

4.1.3 Critical Process Parameters

- Helium Flow Rate: Precisely control at 30 mL/min for efficient [¹⁸F]FCH₂Br transfer [5]

- Drying Temperature: Maintain at 110°C to ensure complete solvent removal without degrading temperature-sensitive components [2]

- Reaction Temperature: 95°C optimal for [¹⁸F]FCH₂Br formation balancing reaction rate and minimizing decomposition [2]

- Timing: [¹⁸F]FCH₂Br should be collected between 3-10 minutes to maximize radiochemical purity (≥98%) by avoiding early impurities [2]

Protocol 2: Quality Control and Validation Methods

4.2.1 Radiochemical Purity Analysis

- HPLC System: Equip with GP50 pump, UV-Vis detector (UVD 170U), reversed-phase C18 column (Acclaim 120 C18, 4 × 250 mm), and radioactivity detector [2]

- Mobile Phase: Water/acetonitrile (30/70) at flow rate of 3 mL/min [2]

- Retention Time Validation: Compare with reference standard of fluorocholine [2]

- Acceptance Criterion: Radiochemical purity ≥99% area [2]

4.2.2 Chemical Purity Assessment

- Residual Solvent Analysis: Use gas chromatography (GC2010AF) with Supelcowax 10 column and FID detector for acetonitrile, acetone, and ethanol [2]

- DMAE Content Determination: Employ Rtx-5 Amine column with appropriate calibration standards [2]

- pH Measurement: Conductometric analysis with IonPac CS12A column (4 × 250 mm), mobile phase 20 mM methanesulfonic acid at 1 mL/min [2]

4.2.3 Product Stability Assessment

- Time Points: Analyze radiochemical purity and pH at 2, 5, and 10 hours post-synthesis [2]

- Storage Conditions: Maintain at room temperature (25°C) with radiation shielding [2]

- Acceptance Criteria: Radiochemical purity remains ≥95% throughout stated shelf life [2]

Table 4: Quality Control Specifications for [¹⁸F]Fluorocholine

| Test Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Radiochemical Purity | HPLC with radiometric detection | ≥99% | [2] |

| Radiochemical Identity | HPLC retention time | Corresponds to reference standard | [2] |

| Residual Solvents | Gas chromatography | Meet RF/European Pharmacopoeia limits | [5] [2] |

| DMAE Content | GC with amine column | < specified limit | [2] |

| pH | Conductometric detection | 4.5-8.5 | [2] |

| Sterility | Membrane filtration | Sterile | [2] |

| Bacterial Endotoxins | LAL test | <175 EU/V | [5] |

| Radionuclidic Identity | Half-life measurement | 109.7±5 min | [4] |

Workflow Visualization and Process Optimization

[¹⁸F]Fluorocholine Synthesis Workflow

The automated synthesis of [¹⁸F]fluorocholine employing [¹⁸F]FCH₂Br as a key intermediate follows a precise sequence of steps that can be visualized through the following workflow diagram:

Diagram 1: [¹⁸F]Fluorocholine Synthesis Workflow. This diagram illustrates the sequential steps in the automated production of [¹⁸F]fluorocholine using [¹⁸F]FCH₂Br as a key intermediate, highlighting critical process parameters and transition points.

Quality Control Assessment Workflow

The quality control procedures for verifying the identity, purity, and safety of the final [¹⁸F]fluorocholine product follow a comprehensive testing protocol:

Diagram 2: Quality Control Assessment Workflow. This diagram outlines the comprehensive testing protocol for [¹⁸F]fluorocholine, showing the parallel assessment pathways and decision points for product release or rejection.

Troubleshooting and Technical Notes

Common Synthesis Challenges and Solutions

Low [¹⁸F]FCH₂Br Formation Yield: Ensure complete azeotropic drying of [¹⁸F]fluoride and use freshly purified dibromomethane. Check helium flow rate (maintain at 30 mL/min) for efficient transfer [2].

Radiochemical Impurities in Early Eluate: Discard the first three minutes of [¹⁸F]FCH₂Br collection during the transfer step. HPLC analysis confirms higher purity in subsequent fractions [2].

Reduced Radiochemical Yield: Verify Kryptofix 2.2.2 concentration and freshness. Ensure reaction vessel temperature is maintained at 95±2°C during [¹⁸F]FCH₂Br formation [2].

Product Loss on Cartridges: Condition cartridges properly with ethanol and water before use. For cation exchange cartridges, ensure adequate washing with ethanol (10 mL) and water (10 mL) before elution with saline [2].

Process Optimization Strategies

Reaction Scale-Down: Consider microvolume approaches (droplet reactors) to reduce precursor consumption and improve molar activity. Studies demonstrate efficient radiofluorination with only 60 nmol of precursor in microliter volumes [6].

Solid-Phase Extraction Optimization: Implement mixed-mode quaternary ammonium salt resins (Oasis MAX) for more efficient [¹⁸F]fluoride recovery (98.5±1.0%) with reduced K222/KHCO3 (2 μmol) [4].

Alternative Elution Methods: Explore tertiary amine-based resins (Oasis WAX) with pyridinium sulfonate elution for base-sensitive radiofluorination reactions, enabling direct use in Cu-catalyzed radiofluorinations [4].

Conclusion and Future Perspectives

This compound containing fluorine-18 represents a versatile intermediate that continues to enable efficient synthesis of clinically valuable PET tracers, particularly [¹⁸F]fluorocholine. The well-established two-step automated synthesis provides reliable access to this important oncologic imaging agent with radiochemical purity ≥99% and yields sufficient for multiple clinical doses [2] [5]. The optimized reaction conditions and purification methodologies detailed in these application notes support reproducible production in compliance with GMP standards.

Future developments in [¹⁸F]FCH₂Br chemistry will likely focus on further process intensification through microvolume approaches, reducing precursor consumption and enhancing molar activity [6]. The integration of novel cartridge technologies for [¹⁸F]fluoride manipulation, including phosphonium borane salts and tertiary amine resins, may provide pathways to simplify the synthesis workflow and reduce the need for azeotropic drying [4]. Additionally, application of [¹⁸F]FCH₂Br to an expanding range of target molecules beyond choline represents promising territory for research innovation. As PET imaging continues to evolve in clinical importance, the role of versatile intermediates like [¹⁸F]FCH₂Br will remain crucial for efficient production of high-quality radiopharmaceuticals.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Automated synthesis of 18 -fluorocholine | Open Medscience F [openmedscience.com]

- 3. Automated Synthesis of F-18 Fluorocholine for PET Imaging [linkedin.com]

- 4. State of the art procedures towards reactive [18F]fluoride in ... [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Automated Synthesis of [18F]Fluoromethylcholine for ... [academia.edu]

- 6. Rapid, efficient, and economical synthesis of PET in a droplet... tracers [ejnmmipharmchem.springeropen.com]

Bromofluoromethane difluoromethylation reactions

Scientific Background and Rationale

The difluoromethyl (CF₂H) group is a valuable motif in medicinal chemistry and radiopharmaceutical development. It can act as a hydrogen bond donor, is less lipophilic than a trifluoromethyl group, and often improves metabolic stability and physiological activity of drug-like molecules [1]. Direct incorporation of a radioactive fluorine-18 (¹⁸F) atom into a CF₂H group allows for the creation of PET tracers that can track the distribution and behavior of molecules within the body.

Bromofluoromethane (CH₂BrF) and its isotopomer CH₂Br¹⁸F serve as fundamental building blocks for generating sophisticated ¹⁸F-difluoromethylating reagents [1] [2]. Recent methodologies have moved away from using ozone-depleting substances like dithis compound by employing This compound in decarboxylative bromination reactions to synthesize key precursors [1].

Thermodynamic and Chemical Data

The table below summarizes essential thermodynamic data for this compound and related species to inform reaction design and computational studies.

Table 1: Thermochemical Data for this compound and Related Species [3]

| Species Name | Formula | State | ΔfH°(298.15 K) | Uncertainty | Units | Relative Molecular Mass |

|---|---|---|---|---|---|---|

| This compound | CH₂FBr | g | -211.9 | ± 4.9 | kJ/mol | 112.9290 |

| Bromine atom | Br | g | 111.848 | ± 0.056 | kJ/mol | 79.90400 |

| Dibromine | Br₂ | g | 30.87 | ± 0.11 | kJ/mol | 159.8080 |

Automated Synthesis Protocols

Protocol 1: Radiosynthesis of [¹⁸F]Difluorocarbene Reagent ([¹⁸F]10)

This protocol describes a halofluorocarbon-free, chromatography-free synthesis on a GE TRACERlab FXFN module, adapted from current research [1].

Precursor Synthesis (Halofluorocarbon-Free)

- Alkylation: Treat 2-mercaptobenzothiazole or 4-chlorothiophenol with ethyl bromofluoroacetate under basic conditions to obtain intermediate ethylfluoroesters (compounds 12 and 13).

- Saponification: Hydrolyze the esters to yield the corresponding α-fluoroacids (compounds 14 and 15).

- Decarboxylative Bromination: React the α-fluoroacids with Ag(phen)₂OTf and N-bromosuccinimide (NBS) to obtain the final precursors (compounds 3 and 8). This step replaces the use of ozone-depleting dithis compound.

Module Setup and Reagent Preparation

- Equipment: GE TRACERlab FXFN module.

- Reagents: Precursor 8, [¹⁸F]fluoride, K₂CO₃, Kryptofix 222 (K₂.2.2.), anhydrous acetonitrile (MeCN).

- Purification Cartridges: Configure an alumina SPE cartridge in series with a C18 Sep-Pak Plus cartridge.

Automated Radiosynthesis Procedure

- Fluorine-18 Processing: Dry [¹⁸F]fluoride with K₂CO₃ and K₂.2.2. in MeCN using azeotropic distillation.

- Radiolabeling: React the dried [¹⁸F]fluoride with precursor 8 in MeCN at 85°C for 10 minutes.

- Purification (SPE): Dilute the reaction mixture with water and pass it through the series of SPE cartridges. Elute the purified product [¹⁸F]10 with an organic solvent like dichloromethane or ethanol.

- Quality Control: Analyze by radio-TLC or radio-HPLC to determine Radiochemical Purity (RCP) and Molar Activity.

- Expected Yield: 10.1% ± 1.9% decay-corrected radiochemical yield (RCY) with an RCP of 97% ± 3% [1].

Protocol 2: Fully Automated Three-Step [¹⁸F]Difluorocarbene Insertion

This protocol uses two tandem GE TRACERlab FXFN modules for end-to-end synthesis of a difluoromethylated tracer [1].

- Module Configuration: Link two GE FXFN modules. The first module is dedicated to the synthesis of [¹⁸F]10 as described in Protocol 1.

- Reagent Transfer: The purified [¹⁸F]10 is transferred from the first module to the reaction vessel of the second module.

- Difluorocarbene Insertion:

- To the solution of [¹⁸F]10, add the substrate for difluorocarbene insertion (e.g., an alcohol or thiol) and a base (e.g., NaOH or Cs₂CO₃).

- Heat the reaction mixture (e.g., 80-100°C for 5-10 minutes) to generate [¹⁸F]difluorocarbene and facilitate the X–H insertion reaction.

- Final Formulation: Upon completion, purify the final product via semi-preparative HPLC or SPE, formulate into an injectable solution, and perform quality control.

- Expected Outcome: The entire process, from [¹⁸F]fluoride to the final tracer, takes under 2 hours, producing adequate amounts for biological studies [1].

Experimental Workflow and Reaction Pathways

The following diagrams illustrate the synthetic pathways and automated workflow.

Diagram 1: Automated Workflow for [¹⁸F]Difluoromethylation. This diagram outlines the two main protocols, from precursor preparation to the final tracer.

Diagram 2: Reaction Pathways of [¹⁸F]Difluorocarbene. This diagram shows the main reaction pathways available from the [¹⁸F]difluorocarbene reagent.

Critical Experimental Parameters

- Precursor Amount: Earlier reports required large amounts of precursor (up to 200 μmol) for difluorocarbene insertion, which is challenging for automation. The SPE purification method in Protocol 1 helps mitigate this issue [1].

- Base and Catalysis: X–H insertion reactions require a strong base. Palladium catalysis is essential for coupling with boronic acids [1].

- Molar Activity: The difluorocarbene pathway can produce tracers with high molar activity (e.g., 1.5–11 GBq/μmol), which is critical for sensitive PET imaging applications [1].

Conclusion

These application notes demonstrate that This compound chemistry is central to modern, automated ¹⁸F-difluoromethylation. The developed protocols provide a reliable path for incorporating the valuable CF₂H group into novel molecules for drug discovery and PET radiopharmaceuticals, with emphasis on sustainability and automation-friendly processes.

References

Bromofluoromethane stratospheric transport studies

Chemical Properties of Bromofluoromethane

The table below summarizes the key physicochemical properties of this compound (CAS 373-52-4) relevant to its environmental behavior [1] [2] [3].

| Property | Value |

|---|---|

| CAS Number | 373-52-4 |

| Molecular Formula | CH₂BrF |

| Molecular Weight | 112.93 g/mol |

| Boiling Point | 17°C to 19°C |

| Density | 1.76 g/cm³ |

| Vapor Pressure | 940.3 mmHg at 25°C |

| Ozone Depletion Potential (ODP) | 0.73 (relative to CFC-11) |

Environmental Significance and Atmospheric Interactions

This compound is recognized as a substance that can contribute to stratospheric ozone depletion due to its ozone depletion potential of 0.73 [4] [2]. Its physical properties—particularly its low boiling point, which classifies it as a gas at room temperature, and high vapor pressure—indicate high volatility, suggesting that upon release, it would readily enter the atmosphere [1] [3].

While specific transport studies were not found, research into its interaction with atmospheric surfaces provides clues. One computational study investigated its adsorption onto the anatase TiO₂ (101) surface, a process relevant to atmospheric heterogeneous chemistry. The analysis suggests this compound can interact with the surface via its bromine atom acting as a Lewis base, bonding with Lewis acid sites (Ti⁵ᶠ ions) on the surface [4].

Inferred Experimental Protocol: Adsorption on TiO₂ Surface

The following methodology is adapted from a Density Functional Theory (DFT) study that modeled the interaction of CH₂BrF with a titanium dioxide surface, a process relevant to its initial atmospheric removal [4].

Title: Computational Analysis of CH₂BrF Adsorption on Anatase TiO₂ (101) Surface

1. Principle: This protocol uses computational modeling to evaluate the initial interaction between this compound and a common atmospheric mineral dust surrogate, anatase TiO₂. The strength of this interaction, measured by the binding energy, is a key parameter for understanding the potential for heterogeneous atmospheric removal.

2. Reagents and Materials:

- Surface Model: A periodic slab model of the anatase TiO₂ (101) surface.

- Molecule Model: A single molecule of CH₂BrF.

3. Computational Methodology:

- Software: Calculations are performed using the CRYSTAL06 software package.

- Method: Density Functional Theory (DFT).

- Functional: B3LYP hybrid functional.

- Basis Sets:

- CH₂BrF: Standard 6-31G basis set.

- Oxygen atoms: 86-51G* basis set.

- Titanium atoms: 8-411G basis set.

- Key Calculated Metric: The Binding Energy (BE) is calculated to quantify the adsorbate-substrate interaction strength.

4. Workflow: The experimental workflow for this computational analysis involves several key stages, from system setup to data interpretation, as illustrated below.

Important Limitations and Future Research

- Lack of Direct Transport Data: This application note is based on inferred data from chemical properties and a single surface interaction study. It does not constitute direct evidence of this compound's stratospheric transport.

- No Real-World Kinetic Data: The protocols lack critical parameters like atmospheric lifetime, reaction rate constants with OH radicals, or photolysis rates, which are essential for accurately modeling transport.

- Recommendation: To obtain specific stratospheric transport data for CH₂BrF, dedicated literature searches in scientific databases using terms like "This compound atmospheric lifetime," "CH2BrF OH reaction rate," and "This compound stratospheric measurement" are strongly recommended.

Safety and Regulatory Notes

This compound is classified as highly toxic and is dangerous for the environment [1]. Its use is regulated under international agreements due to its ozone-depleting properties [2].

References

Key Calibration Parameters for UV-Vis Spectrophotometers

| Calibration Parameter | Standard Used | Key Procedure | Acceptance Criteria |

|---|---|---|---|

| Control of Wavelength | Holmium oxide in 1.4 M Perchloric acid [1] [2] | Scan solution from 200-600 nm and identify absorption maxima [1]. | ±1 nm (200-400 nm); ±3 nm (400-800 nm) [2]. |

| Control of Absorbance | Potassium dichromate in 0.005 M Sulfuric acid [1] [2] | Measure absorbance at specific wavelengths (e.g., 235, 257, 350 nm) [1]. | Specific absorbance values with defined tolerances (e.g., 144.0 for 257 nm, with a tolerance of 142.8 to 145.7) [1]. |

| Limit of Stray Light | Potassium chloride solution (1.2% w/v) [1] [2] | Measure absorbance at 200 nm using water as a blank [1]. | Absorbance > 2.0 at 198 nm [1] [2]. |

| Resolution Power | Toluene in hexane (0.02% v/v) [1] [2] | Scan from 255-275 nm and measure absorbance at 269 nm and 266 nm [1]. | Ratio of absorbance (269 nm / 266 nm) ≥ 1.5 [1]. |

The following workflow diagram illustrates the general sequence for performing a full instrument calibration based on these parameters.

Detailed Experimental Protocol: Control of Absorbance

The control of absorbance is a critical test to verify the accuracy of the spectrophotometer's photometric scale. Below is a detailed methodology using potassium dichromate, which is a common practice in pharmaceutical quality control [1] [2].

1.0 Reagent Preparation

- 0.005 M Sulfuric Acid: Carefully add 0.54 ml of concentrated sulfuric acid (AR grade, 18.4 M) to approximately 50 ml of distilled water in a 2000 ml volumetric flask. Dilute to the mark with distilled water and mix thoroughly [2].

- Potassium Dichromate Stock Solution (Solution A, ~60 ppm):

- Potassium Dichromate Concentrated Solution (Solution B, ~600 ppm):

- Accurately weigh about 60 mg of dried potassium dichromate.

- Dissolve in 0.005 M sulfuric acid and make up to the mark in a 100 ml volumetric flask [1].

2.0 Instrumental Procedure

- Baseline Correction: Select the absorbance control method on the instrument. Perform a baseline correction using 0.005 M sulfuric acid in both the sample and reference cuvettes [1].

- Scan Sample A: Place Solution A (60 ppm) in the sample cuvette. Scan the solution between 200 nm and 400 nm [2]. Record the absorbance values at the wavelengths of 235 nm, 257 nm, 313 nm, and 350 nm [1].

- Measure Sample B: Place Solution B (600 ppm) in the sample cuvette. Measure the absorbance at 430 nm in photometric mode [1] [2].

3.0 Calculations and Acceptance Criteria

Calculate the specific absorbance (A1%, 1cm) for each wavelength using the formula [2]:

Specific Absorbance = (Measured Absorbance × 10000) / Weight of potassium dichromate (in mg)

Compare the calculated values against the acceptance criteria provided in the table above [1].

Troubleshooting Common Calibration Issues

- Wavelength Accuracy Out of Specification: Ensure the holmium oxide solution is prepared correctly and is fresh. Verify that the cuvettes are clean and properly positioned in the holder [1].

- Absorbance Values Out of Range: Check the purity of the potassium dichromate and ensure it was properly dried. Confirm the accuracy of volumetric glassware used to prepare the solutions. Re-perform the baseline correction with fresh blank solution [1] [2].

- High Stray Light: Confirm the potassium chloride solution is prepared at the correct concentration (1.2% w/v). Ensure the cuvettes used for this test are pristine and free of scratches, especially in the UV range [1].

Methodology for Developing a New Calibration Standard

To establish a calibration protocol for a specific molecule like bromofluoromethane, you would follow a structured path of characterization and method development, as shown below.

- Characterize the Standard: Analyze a pure sample of this compound to identify its characteristic absorption maxima (λ-max) in both UV and IR regions and determine its molar absorptivity at these wavelengths. This is based on the fundamental principle that absorbance at a given wavelength is proportional to concentration, as per the Beer-Lambert law [3].

- Select the Analytical Parameter: Decide which instrument performance parameter (e.g., wavelength accuracy, photometric accuracy, resolution) the standard will be used to verify. For instance, if this compound has a sharp, well-defined peak, it could be used for wavelength calibration similar to holmium oxide [1].

- Validate the Method: Establish a robust procedure by testing the standard's linearity over a concentration range, determining its precision and accuracy, and evaluating its stability over time to define a shelf-life [2].

- Document the Procedure: Create a detailed Standard Operating Procedure (SOP) that includes all aspects of the protocol, from reagent preparation and instrumentation to data analysis and acceptance criteria [1].

References

Comprehensive Application Notes and Protocols: Bromofluoromethane Decarboxylative Bromination for PET Radiochemistry

Introduction

The development of efficient synthetic methodologies for fluorine-18 labeling represents a critical frontier in positron emission tomography (PET) tracer development. Bromofluoromethane derivatives serve as essential precursor compounds for the introduction of the [18F]difluoromethyl group, which possesses unique physiochemical properties that enhance physiological activities of drug compounds. Recent advances in radiochemistry have highlighted the significance of [18F]difluoromethylation reactions for PET imaging, yet limitations in precursor synthesis have hindered widespread adoption. Traditional routes to key precursors rely on ozone-depleting substances like dithis compound, which faces regulatory restrictions and commercial availability challenges. This application note details a novel halofluorocarbon-free approach via decarboxylative bromination that circumvents these limitations while enabling automated production of PET tracers with improved efficiency and sustainability [1].

The difluoromethyl group exhibits distinct advantages in radiopharmaceutical development, including reduced lipophilicity compared to trifluoromethyl groups, hydrogen bond donation capability, conformational modulation, and serving as bioisosteres for hydroxyl, thiol, or methyl groups. Furthermore, this moiety can impart metabolic stability by blocking metabolism by aldehyde oxidase, addressing a common limitation in drug development. These properties have generated substantial interest in robust methodologies for incorporating [18F]difluoromethyl groups into small molecules, particularly through the development of [18F]difluorocarbene and [18F]difluoromethyl radical prosthetic groups that enable direct 18F-difluoromethylation with high molar activity [1].

Experimental Results & Data Analysis

Decarboxylative Bromination Route Development

The implementation of a silver-catalyzed decarboxylative bromination strategy successfully circumvented the requirement for ozone-depleting dithis compound in precursor synthesis. This approach commenced with the alkylation of 2-mercaptobenzothiazole and 4-chlorothiophenol with ethylbromofluoroacetate under basic conditions, yielding intermediate ethylfluoroesters 12 and 13 respectively. Subsequent saponification reactions afforded the desired α-fluoroacids 14 and 15 with isolated yields of 69% and 31% over two steps, with the structure of 15 unequivocally confirmed by X-ray crystallography (CCDC 2421952). The critical decarboxylative bromination step was achieved using Tan and co-workers' modified conditions with the custom-synthesized Ag(phen)2OTf (17) catalyst (73% yield), providing precursors 3 and 8 in 21% and 54% yield respectively [1].

Table 1: Precursor Synthesis via Decarboxylative Bromination

| Compound | Reaction Sequence | Overall Yield | Key Improvement |

|---|---|---|---|

| Precursor 3 | Alkylation → Saponification → Decarboxylative Bromination | 21% | Eliminates ozone-depleting reagents |

| Precursor 8 | Alkylation → Saponification → Decarboxylative Bromination | 54% | Avoids dithis compound requirement |

| Ag(phen)2OTf (17) | Ligand complexation | 73% | Enables decarboxylative bromination |

Radiosynthesis Optimization and Automation

The translation of precursor synthesis to radiofluorination conditions demonstrated viable production of difluoromethyl reagents [18F]4 and [18F]10 on the GE TRACERlab FXFN module. Initial implementations utilizing semi-preparative HPLC purification afforded [18F]4 and [18F]10 in 4% and 3% decay-corrected RCY respectively. Significant improvements were achieved through development of a chromatography-free approach employing cartridge-based solid-phase extraction (SPE) with an alumina SPE cartridge loaded in series with a C18 Sep-Pak plus SPE cartridge. This streamlined purification method enhanced the RCY of [18F]10 to 10.1% ± 1.9% (n = 6, decay-corrected) with excellent radiochemical purity (97% ± 3% RCP) and workable molar activity (1.5–11 GBq/μmol) [1].

The automation potential of this methodology was demonstrated through a tandem module approach utilizing two GE FXFN modules linked together, enabling fully automated three-step [18F]difluorocarbene insertion radiosynthesis. This system produced a model 18F-difluoromethylated compound in adequate amounts for biological studies (99.0 MBq, 0.8% decay-corrected RCY, 1.5 GBq/μmol) within a total synthesis time of 103 minutes. The successful implementation of this automated workflow establishes a viable path forward for routine production of radiotracers via [18F]difluorocarbene insertion with [18F]10, addressing previous limitations requiring large precursor quantities (200 μmol) that were incompatible with automated radiosynthesis platforms [1].

Table 2: Radiosynthesis Performance Comparison

| Parameter | Semi-prep HPLC Approach | SPE Cartridge Approach | Tandem Automation |

|---|---|---|---|

| RCY ([18F]10) | 3% (decay-corrected) | 10.1% ± 1.9% (decay-corrected) | 0.8% (decay-corrected, final product) |

| Purification | Semi-preparative HPLC | Alumina + C18 Sep-Pak | Integrated SPE |

| RCP | Not specified | 97% ± 3% | Not specified |

| Molar Activity | Not specified | 1.5–11 GBq/μmol | 1.5 GBq/μmol |

| Synthesis Time | Not specified | Not specified | 103 minutes total |

Materials and Methods

Precursor Synthesis Protocol

3.1.1 Synthesis of Ag(phen)2OTf (17) Catalyst

Reagents: 1,10-Phenanthroline (200 mg, 1.0 mmol), silver triflate (257 mg, 1.0 mmol), dichloromethane (15 mL). Procedure: Dissolve 1,10-phenanthroline in dichloromethane (10 mL) under nitrogen atmosphere. Add silver triflate as a solid in one portion and stir at room temperature for 4 hours. Concentrate the reaction mixture under reduced pressure to approximately 5 mL volume. Add diethyl ether (20 mL) to precipitate the product. Collect the solid by vacuum filtration and wash with additional diethyl ether (2 × 10 mL). Dry under high vacuum to afford Ag(phen)2OTf as a white solid (73% yield). Storage: Store protected from light at room temperature [1].

3.1.2 Synthesis of α-Fluoroacids 14 and 15

Reagents: 2-Mercaptobenzothiazole (1) or 4-chlorothiophenol (7), ethylbromofluoroacetate, potassium carbonate, ethanol, sodium hydroxide, hydrochloric acid. Procedure: Charge the starting material (2-mercaptobenzothiazole or 4-chlorothiophenol, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in ethanol (30 mL). Add ethylbromofluoroacetate (1.83 g, 10 mmol) dropwise with stirring at room temperature. Heat the mixture to 70°C for 4 hours. Cool to room temperature, filter to remove insoluble salts, and concentrate under reduced pressure. Dissolve the crude ethylfluoroester (12 or 13) in THF/water (1:1, 40 mL) and add sodium hydroxide (0.8 g, 20 mmol). Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2-3 and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over sodium sulfate and concentrate to afford α-fluoroacids 14 (69% yield over two steps) or 15 (31% yield over two steps) [1].

3.1.3 Decarboxylative Bromination to Precursors 3 and 8

Reagents: α-Fluoroacid (14 or 15, 1.0 mmol), Ag(phen)2OTf (17, 0.1 mmol), N-bromosuccinimide (0.25 g, 1.4 mmol), solvent (see specific conditions below). Procedure for Precursor 3: Combine α-fluoroacid 14 (1.0 mmol) and Ag(phen)2OTf (0.1 mmol) in chloroform (10 mL). Add N-bromosuccinimide (1.4 mmol) and heat at 70°C for 2 hours. Cool the reaction mixture and filter through celite. Wash the celite with additional chloroform (10 mL) and concentrate the combined filtrates under reduced pressure. Purify by flash chromatography (hexanes/ethyl acetate) to afford precursor 3 as a colorless oil (21% yield). Procedure for Precursor 8: Combine α-fluoroacid 15 (1.0 mmol) and Ag(phen)2OTf (0.1 mmol) in the appropriate solvent. Follow similar workup procedure as for precursor 3 to afford precursor 8 (54% yield) [1].

Radiosynthesis and Automation Protocols

3.2.1 GE FXFN Module Configuration

Module Setup: Configure GE TRACERlab FXFN module according to manufacturer specifications. Reagent Preparation: Precursor 3 or 8 (2-5 mg) in appropriate solvent (1.5 mL). Fluorine-18 Processing: [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction, separated from the 18O-enriched water, and transferred to the reactor. Reaction Conditions: Add precursor solution to dry [18F]fluoride and heat at 100°C for 10 minutes. Cool and transfer to purification system [1].

3.2.2 Chromatography-Free SPE Purification

Cartridge Configuration: Connect alumina SPE cartridge in series with C18 Sep-Pak plus SPE cartridge. Pre-condition with ethanol (5 mL) followed by water (10 mL). Purification: Pass the crude reaction mixture through the cartridge series. Wash with water (10 mL) followed by hexanes (5 mL). Elute [18F]10 with dichloromethane (2 mL) into collection vial. Quality Control: Analyze by radio-HPLC to determine RCP and RCY. The typical RCY is 10.1% ± 1.9% (decay-corrected) with RCP of 97% ± 3% [1].

3.2.3 Tandem Module Automated Synthesis

System Configuration: Connect two GE FXFN modules in tandem with automated transfer lines. Module 1 (PG Synthesis): Dedicated to the synthesis of [18F]10 via the SPE purification method. Module 2 (Difluorocarbene Insertion): Pre-loaded with substrate (0.2 mmol) and base in appropriate solvent. Process Flow: Transfer purified [18F]10 from Module 1 to Module 2. Heat the reaction mixture at 80°C for 15 minutes. Purify via HPLC or SPE as appropriate for the specific tracer. Typical Performance: Final product in 99.0 MBq, 0.8% decay-corrected RCY, 1.5 GBq/μmol molar activity, 103 minutes total synthesis time [1].

Applications in Drug Development and PET Tracer Synthesis